(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Overview
Description
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C9H12O. It is characterized by a bicyclo[2.2.2]octane framework with a double bond at the 5-position and an aldehyde group at the 2-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclohexadiene with acrolein under controlled conditions to yield the desired aldehyde. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: Similar structure but with a ketone group instead of an aldehyde.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile: Contains two nitrile groups at the 2 and 3 positions.
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but with a different ring system.
Uniqueness
(1R,2R,4R)-bicyclo[22
Properties
CAS No. |
57287-40-8 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2/t7-,8+,9+/m1/s1 |
InChI Key |
KCHFYKPIADOPBJ-VGMNWLOBSA-N |
SMILES |
C1CC2C=CC1CC2C=O |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2C=O |
Canonical SMILES |
C1CC2C=CC1CC2C=O |
Origin of Product |
United States |
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